7-Aminoquinazolin-4-ol

Description

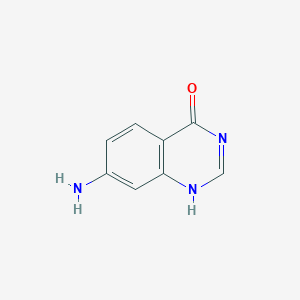

Structure

3D Structure

Properties

IUPAC Name |

7-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQXFFJUUIIGPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50318960 | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90004-09-4 | |

| Record name | 90004-09-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-aminoquinazolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50318960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Amino-quinazolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Aminoquinazolin-4-ol

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 7-Aminoquinazolin-4-ol (CAS No: 90004-09-4). Designed for researchers, scientists, and drug development professionals, this document collates available data on its physicochemical characteristics, spectral properties, and potential biological relevance. Due to the limited availability of specific experimental data for this compound, information from closely related quinazolinone analogs is included to provide a robust predictive framework.

Core Chemical Properties

This compound, also known by its IUPAC name 7-amino-3H-quinazolin-4-one, is a heterocyclic organic compound featuring a fused pyrimidine and benzene ring system.[1] The presence of an amino group and a hydroxyl group (in its tautomeric form) suggests its potential for diverse chemical interactions and biological activity.

Structure and Tautomerism:

This compound exists in tautomeric forms, primarily the lactam (7-aminoquinazolin-4(3H)-one) and lactim (this compound) forms. The lactam form is generally considered to be the more stable tautomer in the solid state and in most solvents.

Physicochemical Properties:

While specific experimentally determined data for this compound are scarce, predicted values and data from commercial suppliers provide a baseline for its physical characteristics.

Data Presentation

The following tables summarize the available quantitative data for this compound. It is important to note that much of this data is predicted and should be confirmed by experimental analysis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 90004-09-4 | Commercial Suppliers |

| Molecular Formula | C₈H₇N₃O | Commercial Suppliers[1] |

| Molecular Weight | 161.16 g/mol | Calculated |

| Melting Point | ~315 °C | Predicted[2] |

| Boiling Point | 392.9 ± 44.0 °C | Predicted[2] |

| Density | 1.49 ± 0.1 g/cm³ | Predicted[2] |

| pKa | 2.27 ± 0.20 | Predicted[2] |

Table 2: Predicted/Typical Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5-12.5 | Singlet | N-H (amide) | |

| ~7.8-8.2 | Singlet | C2-H | |

| ~7.5-7.8 | Doublet | C5-H | |

| ~6.8-7.2 | Doublet | C6-H | |

| ~6.6-6.9 | Singlet | C8-H | |

| ~5.5-6.5 | Singlet | -NH₂ |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C4 (C=O) | |

| ~150-155 | C7 | |

| ~145-150 | C8a | |

| ~140-145 | C2 | |

| ~125-130 | C5 | |

| ~115-120 | C4a | |

| ~110-115 | C6 | |

| ~100-105 | C8 |

| FT-IR | Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretch (amine and amide) | |

| 3100-3000 | C-H stretch (aromatic) | |

| ~1680 | C=O stretch (amide) | |

| ~1620 | C=N stretch | |

| 1600-1450 | C=C stretch (aromatic) | |

| ~1250 | C-N stretch |

Experimental Protocols

Synthesis of this compound

A plausible and common synthetic route to this compound is the reduction of its nitro precursor, 7-nitroquinazolin-4-ol.[3]

Step 1: Nitration of Quinazolin-4-ol (or a suitable precursor) A common method for the nitration of quinazolinones involves treatment with a mixture of concentrated sulfuric acid and fuming nitric acid.

Step 2: Reduction of 7-Nitroquinazolin-4-ol The nitro group can be reduced to an amine using various reducing agents. A standard laboratory procedure involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium chloride.

-

Materials: 7-nitroquinazolin-4-ol, iron powder, ethanol, water, and hydrochloric acid.

-

Procedure:

-

Suspend 7-nitroquinazolin-4-ol in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and add a small amount of hydrochloric acid to initiate the reaction.

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

Filter the hot reaction mixture through celite to remove the iron salts.

-

Cool the filtrate to allow the product, this compound, to crystallize.

-

Collect the product by filtration, wash with cold ethanol, and dry under vacuum.

-

Determination of pKa

The pKa of quinazolinone derivatives can be determined spectrophotometrically. This method relies on the change in the UV-Vis absorption spectrum of the compound as a function of pH.

-

Materials: this compound, a series of buffer solutions of known pH, UV-Vis spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions with a constant concentration of the compound in buffers of varying pH.

-

Record the UV-Vis spectrum for each solution.

-

Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

-

Use the absorbance data at a specific wavelength and the corresponding pH values in the Henderson-Hasselbalch equation to calculate the pKa.

-

Solubility Determination

The solubility of this compound in various solvents can be determined using the gravimetric method.

-

Materials: this compound, a selection of solvents (e.g., water, ethanol, DMSO, DMF), a temperature-controlled shaker, and an analytical balance.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

-

Equilibrate the mixture in a temperature-controlled shaker for a set period (e.g., 24-48 hours) to ensure saturation.

-

Centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Evaporate the solvent from the supernatant completely.

-

Weigh the remaining solid residue to determine the mass of the dissolved compound.

-

Calculate the solubility in terms of mg/mL or mol/L.

-

Mandatory Visualization

The quinazoline scaffold is a key feature in many kinase inhibitors. Given the structural similarity of this compound to known inhibitors, its potential interaction with signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and Heat Shock Protein 90 (HSP90) pathways is of significant interest to drug discovery professionals.

EGFR Signaling Pathway

Aberrant EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention. Quinazoline-based molecules are known to act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

HSP90 Chaperone Cycle

HSP90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival, including kinases like Akt and Raf. Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive anti-cancer strategy.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups. The amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The quinazolinone ring system is generally stable but can be susceptible to electrophilic aromatic substitution, with the position of substitution directed by the existing amino and lactam/lactim groups. The stability of the compound to pH, light, and temperature has not been extensively reported and would require experimental evaluation. It is anticipated that the compound may be sensitive to strong oxidizing agents and extreme pH conditions.

Conclusion

This compound is a quinazolinone derivative with potential applications in medicinal chemistry, suggested by the known biological activities of this scaffold. While specific experimental data for this compound are limited, this guide provides a comprehensive overview based on predicted properties and data from analogous structures. The provided experimental protocols offer a framework for the determination of its key chemical properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 7-Aminoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 7-Aminoquinazolin-4-ol, a crucial scaffold in medicinal chemistry. The guide details the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format to aid researchers in their drug discovery and development endeavors.

Introduction

This compound is a heterocyclic organic compound that serves as a key building block in the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, including oncology and virology. This guide focuses on the most prevalent and practical synthetic route to this important intermediate.

Primary Synthesis Pathway: A Two-Step Approach

The most common and efficient synthesis of this compound proceeds through a two-step reaction sequence starting from 2-amino-4-nitrobenzoic acid. This pathway involves:

-

Step 1: Niementowski Quinazolinone Synthesis - The formation of the quinazolinone ring system to yield 7-nitroquinazolin-4-ol.

-

Step 2: Reduction of the Nitro Group - The conversion of the 7-nitro group to the desired 7-amino group.

The Inhibitory Action of 7-Aminoquinazolin-4-ol: A Mechanistic Whitepaper Based on Analogous Compounds

For Immediate Release

This technical guide provides a comprehensive overview of the putative mechanism of action of 7-Aminoquinazolin-4-ol as an inhibitor, based on the established activities of structurally related quinazoline and quinazolinone derivatives. Due to a lack of specific research on this compound, this paper synthesizes findings from analogous compounds to project its likely biological targets, inhibitory pathways, and methods for its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

Quinazoline-based compounds are a prominent class of heterocyclic molecules widely investigated for their therapeutic potential, particularly as inhibitors of key signaling pathways in cancer and other diseases. While direct studies on this compound are limited, the broader family of 7-substituted quinazolinones and 4-aminoquinazolines has been shown to exhibit potent inhibitory effects against a range of biological targets. These are most notably protein kinases, which are crucial regulators of cellular processes. This guide will explore the probable inhibitory mechanisms of this compound by examining the activities of its close chemical relatives.

Probable Mechanism of Action: Kinase Inhibition

The most documented mechanism of action for quinazoline derivatives is the inhibition of protein kinases.[1] These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of growth factor receptors.[2] This action prevents the phosphorylation and subsequent activation of downstream signaling proteins, thereby arresting cell proliferation, survival, and migration.

Key kinase targets for quinazoline-based inhibitors include:

-

Epidermal Growth Factor Receptor (EGFR) : A primary target in many cancers, particularly non-small cell lung cancer.[2] Quinazoline inhibitors are known to block EGFR signaling pathways.[2]

-

Phosphoinositide 3-kinase (PI3K) : Inhibition of the PI3K/Akt signaling pathway is another common mechanism for quinazoline derivatives, affecting cell survival and proliferation.

-

Other Kinases : Various quinazolinone derivatives have shown inhibitory activity against a spectrum of other kinases, including HER2, CDK2, and VEGFR2.[3]

Derivatives of 4-aminoquinazoline have been specifically developed as kinase inhibitors for treating various cancers, including those affecting the lung, breast, and prostate.[4]

Quantitative Data on Related Inhibitors

The inhibitory potency of various quinazolin-4(3H)-one derivatives has been quantified through in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for several analogous compounds against different kinase targets and cancer cell lines. It is important to note that these are not values for this compound itself but for structurally similar molecules.

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Compound 2i | CDK2 | 0.173 ± 0.012 | [3] |

| Compound 3i | CDK2 | 0.177 ± 0.032 | [3] |

| Compound 3i | HER2 | 0.079 ± 0.015 | [3] |

| Compound 2h | HER2 | 0.138 ± 0.012 | [3] |

| Compound C9 | USP7 | 4.86 | [5] |

| Compound C19 | USP7 | 1.537 | [5] |

| Compound 1f | HeLa Cells | 10.18 | [6] |

| Compound 1f | BGC823 Cells | 8.32 | [6] |

| Compound 2i | HeLa Cells | 7.15 | [6] |

| Compound 2i | BGC823 Cells | 4.65 | [6] |

| Compound 6l | S. aureus (ATCC25923) | 1.0 | [7] |

| Compound 6l | S. aureus (JE2) | 0.6 | [7] |

| Compound 6y | S. aureus (ATCC25923) | 0.36 | [7] |

| Compound 6y | S. aureus (JE2) | 0.02 | [7] |

Experimental Protocols

The characterization of quinazoline-based inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase.

Protocol Outline:

-

Preparation of Reagents : Solutions of the recombinant kinase, its specific substrate, and ATP are prepared in an appropriate kinase assay buffer. A dilution series of the test compound (e.g., this compound) is also prepared.

-

Assay Procedure :

-

The diluted test compound or a vehicle control (like DMSO) is added to the wells of a microplate.

-

The kinase is added to the wells and incubated to allow for compound binding.

-

The kinase reaction is initiated by adding a mixture of the substrate and ATP.

-

The reaction is allowed to proceed for a defined time at a controlled temperature.

-

-

Detection : The reaction is stopped, and the amount of product formed is quantified using a suitable detection method, such as luminescence, fluorescence, or radiometric detection.

-

Data Analysis : The percentage of kinase inhibition is plotted against the logarithm of the compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[8]

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Protocol Outline:

-

Cell Culture : Cancer cell lines (e.g., A549, H1975) are cultured in appropriate media and seeded into 96-well plates.[1]

-

Compound Treatment : The cells are treated with various concentrations of the test compound or a vehicle control and incubated for a specified period (e.g., 72 hours).

-

MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Measurement : A solubilization solution is added to dissolve the formazan crystals, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis : Cell viability is expressed as a percentage of the vehicle-treated control cells, and the IC50 value is determined.[8]

Visualizing Mechanisms and Workflows

Signaling Pathway

The following diagram illustrates the putative inhibition of the EGFR signaling pathway by a this compound-like compound.

Caption: Putative inhibition of the EGFR signaling pathway.

Experimental Workflow

The diagram below outlines a typical workflow for evaluating a potential inhibitor like this compound.

Caption: General experimental workflow for inhibitor characterization.

Conclusion

Based on the extensive research on its structural analogs, this compound is predicted to function as an inhibitor of protein kinases, likely targeting signaling pathways such as the EGFR and PI3K pathways. Its therapeutic potential would be contingent on its specific inhibitory profile and potency, which can be determined using the standardized experimental protocols outlined in this guide. Further research is warranted to isolate and characterize the specific inhibitory activities of this compound to validate these projections and explore its potential as a novel therapeutic agent.

References

- 1. distantreader.org [distantreader.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and synthesis of novel 7-aminoquinazoline derivatives: antitumor and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Structure-Activity Relationship Study of 2-(amino)quinazolin-4(3 H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of 7-Aminoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and fundamental chemical and biological properties of this important molecule. We will delve into its historical synthesis, detailing plausible early methodologies, and present its physicochemical characteristics. While much of the research has focused on its derivatives, this paper will also touch upon the known biological context of the core molecule and its role as a foundational building block in the development of targeted therapies.

Introduction: The Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, has been a subject of intense scientific interest for over a century. The first derivative of this class, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Peter Griess in 1869.[1][2] This was followed by the synthesis of the parent quinazoline molecule by Bischler and Lang in 1895.[1] The inherent stability and versatile reactivity of the quinazoline core have made it a cornerstone in the synthesis of a vast array of biologically active compounds.[3]

Discovery and Historical Synthesis of this compound

While a definitive, single "discovery" paper for this compound is not readily apparent in historical chemical literature, its synthesis can be logically inferred from established general methods for quinazolinone construction that were developed in the late 19th and early 20th centuries. The most probable and historically consistent route to this compound is through the cyclization of a suitably substituted anthranilic acid derivative.

A plausible early synthesis, based on the principles of the well-established Niementowski quinazolinone synthesis, would involve the reaction of 2,4-diaminobenzoic acid with a source of a single carbon atom, such as formamide .

Plausible Historical Synthetic Pathway

The reaction likely proceeds through an initial formation of an amidine intermediate, followed by intramolecular cyclization and dehydration to yield the stable this compound.

Caption: Plausible historical synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 90004-09-4 |

| Molecular Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| Appearance | Solid |

| Melting Point | >315 °C |

| Boiling Point | 422.8±25.0 °C at 760 mmHg |

| Density | 1.5±0.1 g/cm³ |

| pKa | Not reported |

| LogP | -0.98 |

Experimental Protocols

While the original experimental protocol for the first synthesis of this compound is not available, a general procedure based on established quinazolinone syntheses is provided below. This protocol is illustrative and may require optimization.

General Synthesis of this compound from 2,4-Diaminobenzoic Acid

Materials:

-

2,4-Diaminobenzoic acid

-

Formamide

-

High-boiling point solvent (e.g., nitrobenzene or Dowtherm A)

-

Ethanol

-

Hydrochloric acid (for purification, if necessary)

-

Sodium bicarbonate (for neutralization)

Procedure:

-

A mixture of 2,4-diaminobenzoic acid (1 equivalent) and an excess of formamide (5-10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to a high temperature (typically 150-180 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The crude product is collected by filtration and washed with a suitable solvent, such as ethanol, to remove excess formamide and other impurities.

-

For further purification, the crude solid can be dissolved in a dilute aqueous acid solution (e.g., HCl) and then reprecipitated by neutralizing the solution with a base (e.g., sodium bicarbonate).

-

The purified this compound is then collected by filtration, washed with water, and dried under vacuum.

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Role in Drug Discovery

While this compound itself has not been extensively studied for its own biological activity, it serves as a critical scaffold for a multitude of potent and selective inhibitors of various biological targets. The amino group at the 7-position provides a key vector for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of this compound have been investigated as inhibitors of a wide range of enzymes and receptors, including:

-

Heat Shock Protein 90 (Hsp90): Novel aminoquinazoline derivatives have been developed as potent and selective inhibitors of Hsp90, a chaperone protein implicated in cancer.[4]

-

PI3K/HDAC: Quinazolin-4-one based hydroxamic acids have been designed as dual inhibitors of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs), both of which are important targets in oncology.[5]

-

p21-Activated Kinase 4 (PAK4): 4-aminoquinazoline-2-carboxamide derivatives have been identified as potent and selective inhibitors of PAK4, a kinase involved in cell migration and invasion.

-

USP7: Quinazolin-4(3H)-one derivatives have been evaluated as inhibitors of Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinase involved in the p53-MDM2 pathway.[6]

The general mechanism by which many quinazoline-based inhibitors function is by competing with ATP for binding to the kinase domain of their target protein. The quinazoline core mimics the adenine ring of ATP, while substituents at various positions, including the 7-amino group, provide specificity and enhance binding affinity.

References

- 1. mdpi.com [mdpi.com]

- 2. ijprajournal.com [ijprajournal.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 7-Aminoquinazolin-4-ol and its derivatives.

A Technical Guide to the Biological Activity of 7-Aminoquinazolin-4-ol and Its Derivatives

This guide provides a comprehensive overview of the biological activities of this compound and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The quinazoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with numerous derivatives approved for clinical use, particularly in oncology.[1] The 4-aminoquinazoline core is a key pharmacophore, with derivatives like gefitinib and erlotinib being notable examples of epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy.[1][2] The addition of an amino group at the 7-position of the quinazolin-4-ol core can modulate the compound's physicochemical properties and biological activity, making this class of compounds an area of active research.

Anticancer Activity

Derivatives of 4-aminoquinazoline have demonstrated significant antiproliferative activity against a variety of cancer cell lines.[1][3] This activity is often linked to the inhibition of key signaling pathways involved in cell growth, proliferation, and survival.

Inhibition of Receptor Tyrosine Kinases

A primary mechanism of action for many 4-aminoquinazoline derivatives is the inhibition of receptor tyrosine kinases, particularly the epidermal growth factor receptor (EGFR).[2][4][5] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation.[2][6] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[4][7]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical pathway in cancer, regulating cell survival, proliferation, and apoptosis.[3][8] Several 4-aminoquinazoline derivatives have been shown to inhibit PI3Kα, the p110α catalytic subunit of PI3K, which is frequently mutated in human cancers.[3] Inhibition of PI3Kα leads to the blockage of the PI3K/Akt pathway, resulting in cell cycle arrest and apoptosis.[3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 4-aminoquinazoline derivatives against different cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3b | MCF-7 (Breast) | 0.00013 | [4] |

| Compound 6b | HCT-116 (Colon) | Not specified (PI3Kα IC50 = 0.0136 µM) | [3] |

| Compound 7i | A549 (Lung) | 2.25 | [6] |

| Compound 7i | HT-29 (Colon) | 1.72 | [6] |

| Compound 7i | MCF-7 (Breast) | 2.81 | [6] |

| Compound 14d | BaF3-EGFR¹⁹ᵈᵉˡ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.09 | [9] |

| Compound 14d | BaF3-EGFRᴸ⁸⁵⁸ᴿ/ᵀ⁷⁹⁰ᴹ/ᶜ⁷⁹⁷ˢ | 0.75 | [9] |

| Compound A32 | HCT-15 (Colon) | 10.93 | [10] |

| Compound A32 | HCC1937 (Breast) | 11.35 | [10] |

| Compound IN17 | HCT-15 (Colon) | 33.45 | [10] |

| Compound IN17 | HCC1937 (Breast) | 34.29 | [10] |

Antimicrobial Activity

Quinazolinone derivatives have been reported to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[11][12][13][14]

Antibacterial and Antifungal Spectrum

These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12] The specific spectrum of activity is dependent on the substitution pattern on the quinazoline ring.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values for selected quinazolinone derivatives against various microbial strains.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 7k | Staphylococcus aureus | 0.8-3.3 | [12] |

| Compound 7k | Bacillus cereus | 0.8-3.3 | [12] |

| Compound 7k | Escherichia coli | 0.8-3.3 | [12] |

| Compound 7k | Pseudomonas aeruginosa | 0.8-3.3 | [12] |

| Compound 7k | Candida albicans | 0.8-3.3 | [12] |

| Compound 15 | Staphylococcus aureus | 32 | [11] |

| Compound 9, 10, 11, 14, 18 | Bacillus subtilis | 32 or 64 | [11] |

| Compound 12, 14, 15 | Pseudomonas aeruginosa | "acceptable activities" | [11] |

Experimental Protocols

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[15]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for the desired period (e.g., 72 hours).[17]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[16][18]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[15][16]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[15][18]

-

Data Analysis: Calculate the percentage of cell viability and the IC50 value.[15]

Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[21]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.[20]

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.[21]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by this compound derivatives.

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.

Caption: The PI3K/Akt signaling pathway and its inhibition by this compound derivatives.

Experimental Workflows

The following diagrams provide a visual representation of the key experimental workflows.

Caption: Workflow for determining anticancer activity using the MTT assay.

Caption: Workflow for determining antimicrobial activity using the broth microdilution method.

References

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro antitumor activity of 4-aminoquinoline and 4-aminoquinazoline derivatives targeting EGFR tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 15. benchchem.com [benchchem.com]

- 16. atcc.org [atcc.org]

- 17. texaschildrens.org [texaschildrens.org]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. rr-asia.woah.org [rr-asia.woah.org]

- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-depth Technical Guide to the Structure of 7-Aminoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Aminoquinazolin-4-ol, a key heterocyclic scaffold, is a subject of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. As a privileged structure, its derivatives have shown promise as potent anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides a comprehensive elucidation of the structure of this compound, including its physicochemical properties, detailed spectral analysis, and a plausible synthetic route. Furthermore, this guide explores the potential biological significance of this compound by examining its interaction with key cellular signaling pathways, offering a foundation for future drug discovery and development endeavors.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₈H₇N₃O. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₇N₃O | |

| Molecular Weight | 161.16 g/mol | |

| CAS Number | 90004-09-4 | |

| Appearance | Off-white to pale yellow solid | |

| Tautomeric Form | Exists in equilibrium between the -ol and -one forms, with the quinazolin-4(3H)-one form generally predominating in the solid state. |

Structural Elucidation through Spectroscopic Analysis

The definitive structure of this compound is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Predicted Data:

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | N3-H (amide proton) |

| ~8.0 | s | 1H | H-2 |

| ~7.8 | d | 1H | H-5 |

| ~7.0 | dd | 1H | H-6 |

| ~6.8 | d | 1H | H-8 |

| ~5.5 | s | 2H | -NH₂ (amino protons) |

¹³C NMR (Carbon NMR) Predicted Data:

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~165.0 | C-4 (C=O) |

| ~152.0 | C-8a |

| ~149.0 | C-7 |

| ~147.0 | C-2 |

| ~128.0 | C-5 |

| ~118.0 | C-4a |

| ~115.0 | C-6 |

| ~100.0 | C-8 |

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum, typically acquired using a KBr pellet, would exhibit characteristic absorption bands.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (amine and amide) |

| ~3100 | Medium | Aromatic C-H stretching |

| ~1680 | Strong | C=O stretching (amide I band) |

| ~1620 | Strong | N-H bending (amine) and C=C stretching (aromatic) |

| ~1560 | Medium | C=N stretching |

| ~1480 | Medium | Aromatic C=C stretching |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern. Under electron ionization (EI), the molecular ion peak ([M]⁺) would be observed at m/z 161.

| m/z (Predicted) | Interpretation |

| 161 | Molecular ion [M]⁺ |

| 144 | [M - NH₃]⁺ |

| 133 | [M - CO]⁺ |

| 117 | [M - HNCO]⁺ |

Synthesis of this compound

A plausible and commonly employed synthetic route to this compound involves a cyclocondensation reaction. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from 2-Amino-4-nitrobenzoic Acid

This synthesis involves a two-step process: the formation of the quinazolinone ring followed by the reduction of the nitro group.

Step 1: Synthesis of 7-Nitroquinazolin-4(3H)-one

-

In a round-bottom flask, a mixture of 2-amino-4-nitrobenzoic acid (1 equivalent) and an excess of formamide (10-15 equivalents) is heated at 120-130 °C for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with water.

-

The solid product is collected by vacuum filtration, washed thoroughly with water, and dried to yield 7-nitroquinazolin-4(3H)-one.

Step 2: Reduction of 7-Nitroquinazolin-4(3H)-one to this compound

-

To a suspension of 7-nitroquinazolin-4(3H)-one (1 equivalent) in ethanol, a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 equivalents) is added.

-

Concentrated hydrochloric acid is added dropwise to the mixture, and the reaction is refluxed for 2-4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled and the pH is adjusted to ~8-9 with a saturated sodium bicarbonate solution.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford pure this compound.

Potential Biological Significance and Signaling Pathways

Quinazolinone derivatives are known to interact with various cellular signaling pathways, contributing to their diverse pharmacological effects. While specific studies on this compound are limited, its structural similarity to other bioactive quinazolinones suggests potential involvement in key pathways implicated in cancer and inflammation.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism.[1][2] Aberrant activation of this pathway is a hallmark of many cancers. Several 4-aminoquinazoline derivatives have been reported to exhibit inhibitory activity against PI3Kα, leading to the suppression of the PI3K/Akt pathway.[2] It is plausible that this compound could serve as a scaffold for the design of novel PI3K inhibitors.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[3] Dysregulation of the MAPK/ERK pathway is also frequently observed in cancer.[3] Certain heterocyclic compounds are known to modulate this pathway, and further investigation is warranted to determine if this compound or its derivatives can exert similar effects.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in the inflammatory response and cell survival.[4] Chronic activation of NF-κB is associated with various inflammatory diseases and cancers.[4] The quinazoline scaffold has been explored for its potential to inhibit NF-κB activation, suggesting a possible avenue for the therapeutic application of this compound derivatives in inflammatory conditions.

Conclusion

This compound represents a valuable molecular scaffold with significant potential in drug discovery. This technical guide has provided a detailed elucidation of its structure, supported by predicted spectroscopic data and a reliable synthetic protocol. The exploration of its potential interactions with key signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB highlights promising directions for future research. The development of novel derivatives based on the this compound core may lead to the discovery of potent and selective therapeutic agents for a range of diseases, particularly cancer and inflammatory disorders. Further experimental validation of the predicted data and in-depth biological evaluation are crucial next steps in harnessing the full therapeutic potential of this versatile compound.

References

- 1. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds and approved drugs. Among its many derivatives, 7-aminoquinazolin-4-ol and its analogues have emerged as a class of compounds with significant therapeutic potential, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive literature review of this compound and related compounds, focusing on their synthesis, multifaceted biological activities, and the underlying mechanisms of action. This review consolidates quantitative biological data, details key experimental methodologies, and visualizes important biological pathways and experimental workflows to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Synthesis of the this compound Scaffold

A plausible synthetic route would begin with the cyclization of a suitably substituted anthranilic acid or its corresponding amide. For instance, the reaction of 2-amino-4-nitrobenzoic acid with formamide or the cyclocondensation of 2-amino-4-nitrobenzamide can yield 7-nitroquinazolin-4(3H)-one. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation (e.g., H₂/Pd-C), would afford the target molecule, 7-aminoquinazolin-4(3H)-one, which exists in tautomeric equilibrium with this compound.

Derivatization of the 7-amino group or other positions on the quinazoline ring can be achieved through various organic reactions to generate a library of related compounds for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms of Action

Derivatives of the this compound scaffold have been extensively investigated for a variety of biological activities, with a primary focus on their potential as anticancer agents. These compounds have been shown to inhibit several key enzymes and signaling pathways implicated in cancer progression.

Anticancer Activity

The anticancer properties of this compound derivatives are often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.

A significant number of quinazoline derivatives have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1] These inhibitors typically act as ATP-competitive binders in the kinase domain of EGFR, blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways, thereby inhibiting cancer cell proliferation and survival.[1] Several 4-anilinoquinazoline derivatives have shown potent EGFR inhibitory activity, with IC₅₀ values in the nanomolar to low micromolar range.[1]

// Nodes EGF [label="EGF", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazoline [label="this compound\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges EGF -> EGFR [label="Binds"]; EGFR -> PI3K [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Proliferation [label="Promotes"]; Quinazoline -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } dot Figure 1: EGFR signaling pathway and inhibition by this compound derivatives.

The PI3K/Akt signaling pathway is another critical pathway in cancer, and its aberrant activation is common in many tumors. Some quinazolin-4-one-based derivatives have been designed and synthesized as potent inhibitors of PI3K isoforms.[2] By blocking the activity of PI3K, these compounds can prevent the phosphorylation and activation of Akt, leading to the induction of apoptosis and inhibition of tumor growth.

// Nodes RTK [label="Receptor Tyrosine\nKinase (e.g., EGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream\nEffectors", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazoline [label="Quinazolin-4-one\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP2 [label="Phosphorylates"]; PIP2 -> PIP3 [style=invis]; PI3K -> PIP3 [style=invis]; PIP3 -> Akt [label="Recruits &\nActivates"]; Akt -> Downstream [label="Phosphorylates"]; Downstream -> CellSurvival [label="Promotes"]; Quinazoline -> PI3K [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];

// Invisible edges for layout edge [style=invis]; PIP2 -> Akt; } dot Figure 2: PI3K/Akt signaling pathway and its inhibition by quinazolin-4-one derivatives.

Quinazolin-4(3H)-one derivatives have also been explored as inhibitors of other cancer-related targets, such as Ubiquitin-Specific Protease 7 (USP7).[3] Inhibition of USP7 can lead to the destabilization of MDM2, a negative regulator of the tumor suppressor p53, thereby activating the p53 pathway and inducing apoptosis in cancer cells.

// Nodes USP7 [label="USP7", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MDM2 [label="MDM2", fillcolor="#FBBC05", fontcolor="#202124"]; p53 [label="p53", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Quinazolinone [label="Quinazolin-4(3H)-one\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box]; Ub1 [label="Ubiquitination", shape=plaintext, fontcolor="#5F6368"]; Ub2 [label="Ubiquitination", shape=plaintext, fontcolor="#5F6368"]; Degradation [label="Proteasomal\nDegradation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges USP7 -> MDM2 [label="Deubiquitinates\n(Stabilizes)"]; MDM2 -> p53 [label="Ubiquitinates\n(Destabilizes)"]; p53 -> Apoptosis [label="Induces"]; Quinazolinone -> USP7 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; p53 -> Degradation [style=dashed, arrowhead=none]; MDM2 -> Ub2 [style=invis]; Ub2 -> Degradation [label="Leads to"];

// Invisible edges for layout edge[style=invis]; USP7 -> Quinazolinone; } dot Figure 3: The p53-MDM2-USP7 signaling pathway and its modulation by quinazolin-4(3H)-one derivatives.

Antiviral Activity

Recent studies have highlighted the potential of 2-aminoquinazolin-4(3H)-one derivatives as antiviral agents, including activity against coronaviruses such as SARS-CoV-2 and MERS-CoV.[4] Some derivatives have shown potent inhibitory effects in cell-based assays with low cytotoxicity.[4] The exact mechanism of action for their antiviral activity is still under investigation, but it is a promising area for further research.

Quantitative Biological Data

A summary of the in vitro biological activities of various this compound derivatives and related compounds is presented in the tables below. This data is compiled from multiple sources and provides a comparative overview of their potency against different biological targets and cancer cell lines.

Table 1: Inhibitory Activity of Quinazolinone Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| C9 | USP7 | 4.86 | [3] |

| C19 | USP7 | 1.537 | [3] |

| Compound 8b | EGFR-TK | 0.00137 | [5] |

| Gefitinib | EGFR | 0.015 | [1] |

| Erlotinib | EGFR | 0.002 | [1] |

Table 2: Cytotoxic Activity of Quinazolinone Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | IC₅₀ (µM) | Reference |

| 9g | Vero (SARS-CoV-2) | <0.25 | [4] |

| 11e | Vero (SARS-CoV-2) | <0.25 | [4] |

| Compound 4c | MCF-7 | 9.1 | [6] |

| Compound 5b | HCT-116 | 10.2 | [6] |

| 11g | HeLa | - | [7] |

| Compound 45 | HL-60 | 1.2 | [8] |

| Compound 45 | K-562 | 1.5 | [8] |

Pharmacokinetic Properties

The development of clinically viable drugs requires not only potent biological activity but also favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). Limited pharmacokinetic data is available for this compound derivatives. However, some studies have investigated the pharmacokinetic profiles of related quinazolinone compounds. For instance, efforts have been made to improve the in vivo pharmacokinetics of certain 2-aminoquinazolin-4-(3H)-one derivatives by N-substitution, leading to increased plasma concentrations (Cmax) and area under the curve (AUC).[9] Further studies are needed to systematically evaluate the pharmacokinetic properties of this compound derivatives to guide lead optimization efforts.

Table 3: Pharmacokinetic Parameters of Selected Quinazolinone Derivatives in Rats

| Compound | Dose (mg/kg) | Route | Cmax (µg/mL) | AUC (µg·h/mL) | Reference |

| Compound 1 | 10 | p.o. | 0.87 | 6.62 | [9] |

| Compound 2a | 10 | p.o. | 1.85 | 24.31 | [9] |

| Compound 2b | 10 | p.o. | - | 41.57 | [9] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of Quinazolin-4(3H)-ones

A one-pot, three-component reaction is a common and efficient method for the synthesis of the quinazolinone core.[10]

Materials:

-

A substituted 2-aminobenzamide

-

An aldehyde or its equivalent

-

A suitable catalyst (e.g., an acid or a metal catalyst)

-

A high-boiling point solvent (e.g., DMF, DMSO, or ethanol)

Procedure:

-

A mixture of the 2-aminobenzamide and the aldehyde is heated in the presence of a catalyst in a suitable solvent.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

The crude product is then purified by recrystallization or column chromatography.

EGFR Kinase Inhibition Assay

The inhibitory activity of compounds against EGFR kinase can be determined using various in vitro assay formats, such as a luminescence-based kinase assay.[11]

Materials:

-

Recombinant human EGFR kinase

-

A suitable kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP)

-

Test compounds

-

A luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

A microplate reader capable of measuring luminescence

Procedure:

-

A kinase reaction is set up in a multi-well plate containing the EGFR enzyme, the substrate, and the test compound at various concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a defined incubation period, a reagent from the kinase assay kit is added to stop the reaction and deplete the remaining ATP.

-

A second reagent is then added to convert the ADP produced during the kinase reaction into a luminescent signal.

-

The luminescence is measured using a microplate reader.

-

The IC₅₀ value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Viability (MTT) Assay

The cytotoxic effect of the synthesized compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][12][13][14]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium and supplements

-

Test compounds

-

MTT solution

-

A solubilizing agent (e.g., DMSO or isopropanol with HCl)

-

A multi-well plate reader

Procedure:

-

Cells are seeded in a 96-well plate and allowed to attach overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

-

A solubilizing agent is added to dissolve the formazan crystals.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Experimental and Logical Workflows

The discovery and development of novel kinase inhibitors from a library of quinazoline derivatives often follow a structured high-throughput screening (HTS) workflow. This process is designed to efficiently identify and characterize potent and selective compounds.

// Nodes Library [label="Quinazoline Derivative\nLibrary", fillcolor="#F1F3F4", fontcolor="#202124"]; PrimaryScreen [label="Primary HTS\n(Single Concentration)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Activity Threshold)", fillcolor="#FBBC05", fontcolor="#202124"]; DoseResponse [label="Dose-Response Assay\n(IC₅₀ Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ConfirmedHits [label="Confirmed Hits", fillcolor="#FBBC05", fontcolor="#202124"]; SecondaryAssays [label="Secondary Assays\n(Selectivity, Cell-based)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LeadCandidates [label="Lead Candidates", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Library -> PrimaryScreen; PrimaryScreen -> HitIdentification; HitIdentification -> DoseResponse; DoseResponse -> ConfirmedHits; ConfirmedHits -> SecondaryAssays; SecondaryAssays -> LeadCandidates; } dot Figure 4: A typical high-throughput screening workflow for the discovery of quinazoline-based kinase inhibitors.

Conclusion

This compound and its derivatives represent a versatile and promising scaffold in medicinal chemistry. The extensive research into this class of compounds has revealed a broad spectrum of biological activities, with particularly significant potential in the development of novel anticancer and antiviral agents. The ability of these compounds to target key cellular signaling pathways, such as the EGFR and PI3K/Akt pathways, underscores their therapeutic relevance.

While a substantial body of work exists on the synthesis and biological evaluation of quinazolinone derivatives, there is a clear need for more focused research on the parent compound, this compound, to fully elucidate its intrinsic biological properties. Furthermore, comprehensive pharmacokinetic and in vivo efficacy studies are essential to translate the promising in vitro results into clinically viable therapeutic agents. The continued exploration of the structure-activity relationships within this compound class, guided by the methodologies and data presented in this review, will undoubtedly pave the way for the discovery of new and improved drugs for the treatment of cancer and other diseases.

References

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, biological evaluation and structure-activity relationship study of quinazolin-4(3H)-one derivatives as novel USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of 7-Aminoquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of 7-Aminoquinazolin-4-ol is limited. This guide, therefore, provides a comprehensive framework of best practices and standardized methodologies for characterizing the physicochemical properties of this compound, using it as a representative example of a quinazolinone derivative in early-stage drug development. The data presented in the tables are illustrative examples to guide researchers in their documentation.

Introduction

This compound is a heterocyclic organic compound belonging to the quinazolinone class. Molecules of this class are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] The solubility and stability of any active pharmaceutical ingredient (API) are critical parameters that influence its bioavailability, manufacturability, and shelf-life. A thorough understanding of these properties is paramount for successful drug development. This technical guide outlines the essential experimental protocols and data presentation formats for assessing the solubility and stability of this compound.

Solubility Assessment

Experimental Protocols for Solubility Determination

Two primary types of solubility are typically measured: kinetic and thermodynamic.

2.1.1 Kinetic Solubility Measurement

Kinetic solubility is the concentration of a compound at the point of precipitation from a solution prepared by adding the compound from a high-concentration stock solution (usually in DMSO) to an aqueous buffer. It is a high-throughput method suitable for early discovery screening.

Experimental Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.

-

Precipitation Induction: Transfer a small volume (e.g., 1-5 µL) of each dilution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: Shake the plate for a predetermined period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C).

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a UV/Vis plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed.[3]

2.1.2 Thermodynamic Solubility Measurement (Shake-Flask Method)

Thermodynamic or equilibrium solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase. It is considered the gold standard for solubility measurement.[3]

Experimental Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents of interest (e.g., water, PBS at various pH values, ethanol, DMSO).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Concentration Analysis: Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Solid-State Analysis: It is advisable to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.

Data Presentation for Solubility

The results of the solubility studies should be presented in a clear and organized manner.

Table 1: Illustrative Thermodynamic Solubility of this compound

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

| Deionized Water | ~7.0 | 25 | Data | Data | Shake-Flask HPLC-UV |

| PBS | 5.0 | 37 | Data | Data | Shake-Flask HPLC-UV |

| PBS | 7.4 | 37 | Data | Data | Shake-Flask HPLC-UV |

| Ethanol | N/A | 25 | Data | Data | Shake-Flask HPLC-UV |

| DMSO | N/A | 25 | Data | Data | Shake-Flask HPLC-UV |

Stability Assessment

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[4][5]

Experimental Protocols for Stability Studies

3.1.1 Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and establish the intrinsic stability of the molecule.[5]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose the solution to the following conditions in separate experiments:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.

-

Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (a method that can separate the parent drug from its degradation products). Use a photodiode array (PDA) detector and a mass spectrometer to identify and characterize the degradation products.

3.1.2 Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.[4][5]

Experimental Protocol:

-

Sample Packaging: Package the solid this compound in containers that simulate the proposed packaging for storage and distribution.[4][5]

-

Storage Conditions: Store the samples under long-term and accelerated stability conditions as per ICH guidelines (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated).[4][6]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][5][6]

-

Analytical Tests: At each time point, test for appearance, assay, degradation products, and any other critical quality attributes.

Data Presentation for Stability

Table 2: Illustrative Forced Degradation Data for this compound

| Stress Condition | Duration | % Assay of Parent | % Total Degradation | Major Degradant (RT) |

| 0.1 N HCl, 60°C | 24 h | Data | Data | Data |

| 0.1 N NaOH, 60°C | 24 h | Data | Data | Data |

| 3% H₂O₂, RT | 24 h | Data | Data | Data |

| Heat, 80°C (Solid) | 48 h | Data | Data | Data |

| Photostability | ICH Q1B | Data | Data | Data |

Table 3: Illustrative Long-Term Stability Data for this compound at 25°C/60% RH

| Time (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | 0.15 |

| 3 | Complies | Data | Data |

| 6 | Complies | Data | Data |

| 12 | Complies | Data | Data |

| 24 | Complies | Data | Data |

Visualized Workflows

The following diagrams illustrate the logical workflows for assessing the solubility and stability of a new chemical entity like this compound.

References

- 1. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. fdaghana.gov.gh [fdaghana.gov.gh]

- 5. qlaboratories.com [qlaboratories.com]

- 6. database.ich.org [database.ich.org]

Spectroscopic and Structural Elucidation of 7-Aminoquinazolin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-Aminoquinazolin-4-ol, a quinazolinone derivative of interest in medicinal chemistry. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide presents a combination of predicted spectroscopic data and experimental data for a closely related isomer, 6-aminoquinazolin-4(3H)-one, for comparative analysis. Detailed experimental protocols for obtaining and analyzing spectroscopic data are also included to facilitate further research.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₈H₇N₃O |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 90004-09-4 |

Predicted Spectroscopic Data for this compound

To assist researchers in the identification and characterization of this compound, predicted Nuclear Magnetic Resonance (NMR) data has been generated using advanced chemical shift prediction algorithms.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.9 | br s | N-H |

| ~7.9 | s | H-2 |

| ~7.8 | d | H-5 |

| ~6.8 | dd | H-6 |

| ~6.7 | d | H-8 |

| ~5.5 | br s | NH₂ |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~164 | C-4 |

| ~152 | C-7 |

| ~148 | C-8a |

| ~145 | C-2 |

| ~128 | C-5 |

| ~115 | C-4a |

| ~112 | C-6 |

| ~100 | C-8 |

Experimental Spectroscopic Data for 6-Aminoquinazolin-4(3H)-one (Isomer)

The following experimental data is for 6-aminoquinazolin-4(3H)-one and is provided as a reference for a structurally similar compound.[1]

¹H and ¹³C NMR Data for 6-Aminoquinazolin-4(3H)-one

Note: Detailed, tabulated NMR data for 6-aminoquinazolin-4(3H)-one was not available in the search results. The synthesis and characterization were mentioned, but specific peak assignments were not provided.[1]

Infrared (IR) Spectroscopy

Characteristic IR absorption bands for the quinazolinone core and amino substituents are expected in the following regions:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching (amine and amide) |

| 3100-3000 | Aromatic C-H stretching |

| 1680-1640 | C=O stretching (amide) |

| 1620-1580 | C=N stretching and aromatic C=C stretching |

| 1600-1450 | N-H bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinazolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans will be necessary compared to the ¹H NMR.

-

Data Processing: Process the raw data using appropriate software. Calibrate the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum of the empty sample chamber. Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

Workflow and Data Analysis Visualization

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the techniques in structural elucidation.

References

Potential Therapeutic Targets of 7-Aminoquinazolin-4-ol Derivatives: A Technical Guide for Drug Development

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several approved drugs, particularly in the field of oncology. This technical guide focuses on the therapeutic potential of derivatives based on the 7-aminoquinazolin-4-ol core structure. While data on the unsubstituted parent compound is limited, a substantial body of research highlights the promise of its substituted analogues as inhibitors of key cellular signaling pathways implicated in cancer and other diseases. This document provides an in-depth overview of the primary therapeutic targets, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in this field.